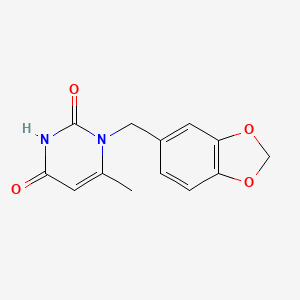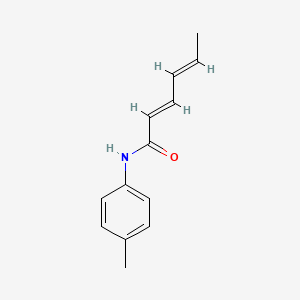
(2E,4E)-N-(4-methylphenyl)hexa-2,4-dienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,4E)-N-(4-methylphenyl)hexa-2,4-dienamide is an organic compound characterized by its conjugated diene system and an amide functional group attached to a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-N-(4-methylphenyl)hexa-2,4-dienamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzoic acid and hexa-2,4-dien-1-amine.
Amide Formation: The carboxylic acid group of 4-methylbenzoic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The activated acid then reacts with hexa-2,4-dien-1-amine to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-N-(4-methylphenyl)hexa-2,4-dienamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines.
Substitution: Various substituted amides or other derivatives.
Scientific Research Applications
Chemistry
(2E,4E)-N-(4-methylphenyl)hexa-2,4-dienamide is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology
The compound may serve as a ligand in biochemical studies, interacting with specific proteins or enzymes.
Medicine
Industry
Used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (2E,4E)-N-(4-methylphenyl)hexa-2,4-dienamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The conjugated diene system and amide group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-N-phenylhexa-2,4-dienamide: Lacks the methyl group on the phenyl ring.
(2E,4E)-N-(4-chlorophenyl)hexa-2,4-dienamide: Contains a chlorine substituent instead of a methyl group.
Uniqueness
(2E,4E)-N-(4-methylphenyl)hexa-2,4-dienamide is unique due to the presence of the 4-methyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
(2E,4E)-N-(4-methylphenyl)hexa-2,4-dienamide |
InChI |
InChI=1S/C13H15NO/c1-3-4-5-6-13(15)14-12-9-7-11(2)8-10-12/h3-10H,1-2H3,(H,14,15)/b4-3+,6-5+ |
InChI Key |
CYBBFCOLBIILLI-VNKDHWASSA-N |
Isomeric SMILES |
C/C=C/C=C/C(=O)NC1=CC=C(C=C1)C |
Canonical SMILES |
CC=CC=CC(=O)NC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-oxo-2-(2-phenyl-1H-indol-3-yl)-N-[4-(pyridin-2-ylmethyl)phenyl]acetamide](/img/structure/B11478342.png)
![2-{2-[(furan-2-ylmethyl)amino]-2-oxoethoxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B11478345.png)
![N-[1,1,1,3,3,3-hexafluoro-2-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B11478349.png)

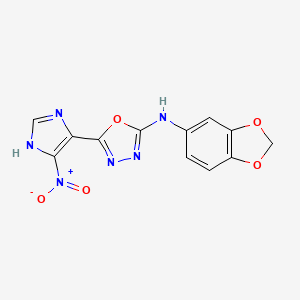
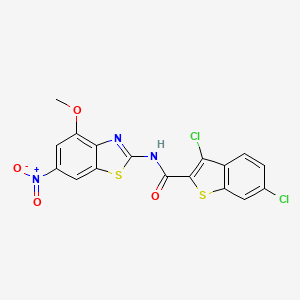
![4-{3-[5-(4-Fluorobenzyl)-2-methoxyphenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B11478392.png)

![5-oxo-N-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11478396.png)
amino}phenyl 4-methylbenzoate](/img/structure/B11478405.png)
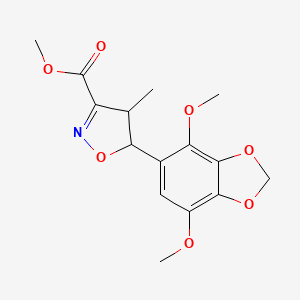
![Dimethyl 2-[1-chloro-2-(morpholin-4-yl)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11478411.png)
![N-(2-{4,4-dimethyl-2-[(2-methylpropyl)amino]-6-oxocyclohex-1-en-1-yl}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-phenylpropanamide](/img/structure/B11478412.png)
